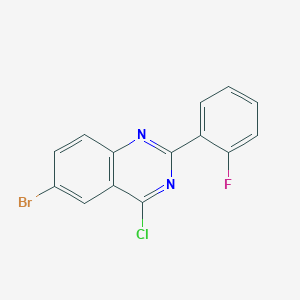

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

Description

Properties

IUPAC Name |

6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHQFLGDULAYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593794 | |

| Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760947-12-4 | |

| Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

This technical guide provides a comprehensive overview of the synthesis protocol for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a quinazoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines the detailed experimental methodology, presents key quantitative data, and illustrates the synthesis workflow.

Core Synthesis Data

The synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is achieved through the chlorination of its quinazolinone precursor. The following table summarizes the key quantitative data associated with this transformation.

| Parameter | Value |

| Starting Material | 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one |

| Product | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline |

| Reagents | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) |

| Solvent | Chloroform (CHCl₃) |

| Reaction Temperature | 0°C to 80°C |

| Reaction Time | 4 hours |

| Yield | 90% |

| Molecular Weight (Product) | 338 g/mol (as M+H)⁺ |

Experimental Protocol

This section details the step-by-step experimental procedure for the synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline.

Materials:

-

6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (1.5 g, 4.6 mmol)

-

Chloroform (sufficient volume for suspension)

-

Thionyl chloride (1.6 ml)

-

N,N-dimethylformamide (0.01 ml)

-

50 ml round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

A suspension of 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (1.5 g, 4.6 mmol) in chloroform is prepared in a 50 ml round-bottomed flask equipped with a magnetic stirrer.[1]

-

The flask is cooled to 0°C using an ice bath.

-

Thionyl chloride (1.6 ml) is added dropwise to the cooled suspension.[1]

-

Following the addition of thionyl chloride, N,N-dimethylformamide (0.01 ml) is added to the reaction mixture.[1]

-

The reaction mixture is then heated to 80°C for a duration of 4 hours.[1]

-

Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the final product, 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (1.43 g, 90% yield).[1]

-

The product can be characterized by mass spectrometry, with an expected (M+H)⁺ peak at 338.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline.

Caption: Synthesis workflow for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of the synthetic organic compound 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. Due to the limited availability of direct experimental data, this document presents a combination of fundamental identifiers and predicted values for its key physicochemical characteristics. Furthermore, it outlines standardized experimental protocols for the empirical determination of these properties. The guide also visualizes the potential role of quinazoline derivatives as kinase inhibitors within critical cell signaling pathways, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, which are often implicated in oncogenesis. A schematic for its chemical synthesis is also provided. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering foundational data and methodologies for the further investigation of this and similar quinazoline-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline are summarized in the table below. It is important to note that while basic identifiers are confirmed, specific quantitative properties such as melting point, boiling point, solubility, pKa, and logP are predicted values based on computational models due to a lack of published experimental data.

| Property | Value | Source |

| IUPAC Name | 6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline | N/A |

| CAS Number | 760947-12-4 | [1] |

| Molecular Formula | C₁₄H₇BrClFN₂ | [1] |

| Molecular Weight | 337.57 g/mol | [1] |

| Predicted Melting Point | Not Available | N/A |

| Predicted Boiling Point | Not Available | N/A |

| Predicted Solubility | Poorly soluble in water | N/A |

| Predicted pKa | Not Available | N/A |

| Predicted XlogP | 3.2 | [2] |

Experimental Protocols for Physicochemical Property Determination

To facilitate empirical validation of the predicted properties, the following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, and a small quantity of the finely powdered dry sample.

-

Procedure:

-

A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady rate of 1-2 °C per minute, with continuous observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range should be narrow (typically < 2 °C).

-

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.

-

Apparatus: Screw-capped vials, orbital shaker with temperature control, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a screw-capped vial.

-

The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand, and then centrifuged or filtered to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV, against a standard curve.

-

Determination of pKa

Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa).

-

Apparatus: pH meter with a calibrated electrode, automatic titrator or a burette, beaker, magnetic stirrer, and standardized solutions of acid and base (e.g., 0.1 M HCl and 0.1 M NaOH).

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional approach for measuring the logP value.

-

Apparatus: Separatory funnels or screw-capped tubes, orbital shaker, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or tube.

-

The mixture is shaken vigorously for a set period to allow for partitioning, and then left to stand for complete phase separation.

-

The two phases are separated, and if necessary, centrifuged to ensure clarity.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Biological Context and Signaling Pathways

Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors.[3][4][5][6] The quinazoline scaffold is a key feature in several approved drugs that target protein kinases involved in cancer cell signaling.[3][4] Specifically, this scaffold has been successfully utilized in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5][6]

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Dysregulation of this pathway is a common feature in many types of cancer.[3][4] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.

Caption: EGFR Signaling Pathway Inhibition by a Quinazoline Derivative.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[5][6] This process is essential for tumor growth and metastasis.[5][6] Quinazoline-based inhibitors can also target the kinase domain of VEGFR, thereby inhibiting angiogenesis.[5][6]

Caption: VEGFR Signaling Pathway Inhibition by a Quinazoline Derivative.

Synthesis Workflow

The synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline can be achieved through a multi-step process. A general synthetic route is outlined below.[7]

Caption: General Synthesis Workflow for the Target Compound.

Conclusion

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a halogenated quinazoline derivative with potential for further investigation in the context of drug discovery, particularly as a kinase inhibitor. This guide provides essential, albeit partially predicted, physicochemical data and robust experimental protocols for its empirical characterization. The visualization of its potential inhibitory action on key oncogenic signaling pathways, EGFR and VEGFR, offers a conceptual framework for its biological evaluation. The provided synthesis workflow serves as a practical guide for its chemical preparation. It is anticipated that this technical guide will be a valuable resource for scientists and researchers, enabling further exploration of this compound's therapeutic potential.

References

- 1. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]

- 2. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. 6-BROMO-4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

The Emergence of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline as a Putative Kinase Inhibitor: A Technical Overview

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of targeted cancer therapy, quinazoline-based compounds have established a significant foothold as potent inhibitors of various protein kinases. This technical guide delves into the core mechanism of action of a specific, yet under-documented molecule: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its probable mechanism of action, biological effects, and investigational workflows based on extensive research into its close structural analogs. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors used in cancer treatment.[1] The strategic placement of various substituents on the quinazoline ring system is a key determinant of their therapeutic efficacy and target selectivity.[2] Derivatives of 6-bromo-4-quinazolinone, a closely related scaffold, have demonstrated significant potential in oncology, primarily through the inhibition of key signaling pathways that drive tumor growth and proliferation.[3]

Predicted Mechanism of Action: Targeting Tyrosine Kinases

Based on the structure-activity relationships of analogous compounds, 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is predicted to function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), with a high probability of targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5][6] These pathways are critical regulators of cell proliferation, survival, angiogenesis, and metastasis, and their dysregulation is a hallmark of many cancers.[1][5]

The 4-chloro substituent at position 4 of the quinazoline ring serves as a reactive site for nucleophilic substitution, often with anilines, to form 4-anilinoquinazolines, a well-established class of EGFR inhibitors.[4] The bromine atom at the 6-position and the 2-(2-fluorophenyl) group are expected to modulate the compound's binding affinity and selectivity for the kinase's ATP-binding pocket.[2][7]

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[4] Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent downstream signaling.[4]

Quantitative Data from Structurally Related Analogs

While specific quantitative data for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is not available, the following tables summarize the biological activity of closely related 6-bromo-quinazoline derivatives. This data provides a strong rationale for the predicted activity of the title compound.

Table 1: Kinase Inhibitory Activity of 6-Bromo-2-aryl-4-substituted Quinazoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 21 (6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)-quinazoline) | EGFRwt | 46.1 | [7] |

| Lapatinib (Reference) | EGFRwt | 53.1 | [7] |

| 13 (6-(5-substituted furan-2-yl)-4-anilino-quinazoline derivative) | EGFR L858R/T790M | - | [7] |

| 24 (4-anilino-quinazoline derivative with sulfamoyl-aryl moiety) | EGFRwt | - | [7] |

| 24 (4-anilino-quinazoline derivative with sulfamoyl-aryl moiety) | EGFR T790M | - | [7] |

| 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | - | - |[8] |

Note: '-' indicates data not specified in the source.

Table 2: Cytotoxic Activity of 6-Bromo-quinazoline Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | Activity | Value (µM) | Reference |

|---|---|---|---|---|

| 3g (2-(4-chlorophenyl)-4-(3-chloroanilino)-6-bromoquinazoline) | HeLa | LC50 | < 10 | [4] |

| 3l (2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-bromoquinazoline) | HeLa | LC50 | < 10 | [4] |

| 4l (2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-(4-fluorophenyl)quinazoline) | HeLa | LC50 | < 10 | [4] |

| 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | MCF-7 | IC50 | 15.85 ± 3.32 | [8] |

| 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | SW480 | IC50 | 17.85 ± 0.92 | [8] |

| Erlotinib (Reference) | MCF-7 | IC50 | - | [8] |

| Compound 2 (N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine) | MCF-7 | IC50 | 2.49 |[9] |

Experimental Protocols

To rigorously assess the mechanism of action of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a series of biochemical and cell-based assays are required. The following protocols are standard methodologies employed in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Substrate (e.g., Poly (Glu, Tyr))

-

ATP (Adenosine Triphosphate)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

-

Test Compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to achieve final desired concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of test compound dilution to the wells of a 384-well plate.

-

Add 5 µL of a mixture containing the kinase and substrate.

-

Incubate at room temperature for 60 minutes.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration using non-linear regression.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Cell culture medium and supplements

-

Test Compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[3]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 or LC50 value by plotting percent viability versus the logarithm of the compound concentration.

Conclusion

While direct experimental evidence for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline remains to be published, the extensive body of research on its structural analogs strongly suggests its potential as a potent inhibitor of key oncogenic kinases such as EGFR and VEGFR. The methodologies and data presented in this technical guide provide a solid foundation for the future investigation and development of this and related quinazoline-based compounds as next-generation targeted cancer therapies. Further synthesis and biological evaluation are warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Characterization of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (CAS Number: 760947-12-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a synthetic organic compound featuring a quinazoline core structure. The quinazoline scaffold is a key pharmacophore in numerous clinically approved drugs, particularly in oncology. The presence of halogen substituents, including bromine and chlorine, along with a fluorophenyl group, suggests that this molecule possesses physicochemical properties conducive to biological activity, such as enhanced membrane permeability and potential for specific interactions with biological targets.[1] This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is presented in the table below.

| Property | Value | Source |

| CAS Number | 760947-12-4 | [1] |

| Molecular Formula | C₁₄H₇BrClFN₂ | [1] |

| Molecular Weight | 337.58 g/mol | |

| SMILES | c1ccc(c(c1)c1nc2ccc(cc2c(Cl)n1)Br)F | [1] |

| InChI | InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H | [1] |

Synthesis and Experimental Protocols

The synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline has been described in patent literature. The general workflow involves the cyclization of a substituted anthranilic acid derivative followed by chlorination.

Synthesis of 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (Intermediate)

A common route to quinazolinones involves the reaction of an anthranilic acid derivative with an appropriate benzoyl chloride. For this specific intermediate, 5-bromoanthranilic acid would be reacted with 2-fluorobenzoyl chloride.

Synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

The following protocol is based on the procedure described in patent WO2004/81009.[2]

Materials:

-

6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Chloroform (CHCl₃)

Procedure:

-

Suspend 6-Bromo-2-(2-fluorophenyl)-3H-quinazolin-4-one (1.5 g, 4.6 mmol) in chloroform in a 50 mL round-bottomed flask equipped with a magnetic stirrer.

-

Cool the flask to 0°C in an ice bath.

-

Add thionyl chloride (1.6 mL) dropwise to the suspension.

-

Add a catalytic amount of N,N-dimethylformamide (0.01 mL).

-

Heat the mixture to 80°C and maintain for 4 hours.

-

After the reaction is complete, remove the solvent by evaporation in a rotary evaporator.

-

The resulting solid is the title compound, 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline.

Yield: 1.43 g (90%) Mass Spectrometry (ES): 338 (M+H)⁺

Biological Activity and Potential Mechanism of Action

While specific biological data for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is not available in the public domain, the quinazoline scaffold is a well-established inhibitor of various protein kinases, particularly those involved in cancer progression such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Kinase Inhibition

Quinazoline derivatives typically exert their inhibitory effects by competing with ATP for binding to the kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The 6-bromo substitution has been noted in several studies to contribute to the cytotoxic activity of quinazoline derivatives against various cancer cell lines.

Anticancer Activity of Structurally Related Compounds

To provide a context for the potential activity of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, the following table summarizes the cytotoxic activity of other 6-bromo-quinazoline derivatives against common cancer cell lines.

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linker | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [3][4] |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | [3][4] | ||

| 3l | 6-bromo-2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinazolin-4-amine | HeLa (Cervical Cancer) | 0.98 | |

| MCF-7 (Breast Cancer) | 1.95 |

Note: The IC₅₀ values are for compounds structurally related to CAS 760947-12-4 and are provided for illustrative purposes.

Potential Signaling Pathway Interactions

Given that quinazoline derivatives are known to target EGFR and VEGFR, the following diagrams illustrate the potential points of inhibition for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline within these critical signaling pathways.

Experimental Protocols for Biological Characterization

The following are generalized protocols for assessing the biological activity of quinazoline derivatives like 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR)

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.

Cell Viability (MTT) Assay

This assay is used to measure the cytotoxic effects of the compound on cancer cell lines.[5][6][7][8]

Materials:

-

Cancer cell line (e.g., A549, MCF-7, HCT116)

-

Cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.

-

Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (CAS: 760947-12-4) is a quinazoline derivative with significant potential for further investigation in drug discovery, particularly in the area of oncology. Its structural features are consistent with those of known kinase inhibitors. While specific biological data for this compound is not yet prevalent in public literature, the synthetic route is established, and standardized protocols for its biological characterization are readily available. Further studies are warranted to elucidate its specific molecular targets, determine its potency and efficacy in various cancer models, and explore its potential as a therapeutic agent.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

Technical Guide: Solubility and Biological Context of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline in Dimethyl Sulfoxide (DMSO), a critical parameter for its handling, formulation, and application in preclinical research. Due to the absence of specific public data for this compound, this guide provides solubility information for structurally related quinazoline derivatives and outlines a standardized experimental protocol for its determination. Additionally, it contextualizes the compound's relevance by illustrating a key signaling pathway commonly targeted by this class of molecules.

Introduction to 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a halogenated quinazoline derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This particular structure is of interest in drug discovery, likely as a candidate for kinase inhibition, a common mechanism of action for quinazoline-based molecules in oncology.[1][2] Understanding its solubility in common laboratory solvents like DMSO is a fundamental prerequisite for any in vitro and in vivo studies.

Solubility Data in DMSO

Table 1: Solubility Characteristics of Various Quinazoline Derivatives

| Compound Class/Derivative | Solvent | Solubility Finding | Reference |

| Pyrazolo quinazolines | DMSO | Studied by gravimetric method; data available at different temperatures. | [3] |

| Quinazoline-based EGFR inhibitors | DMSO | Used as a solvent for preparing stock solutions for in vitro assays.[4] | [4] |

| Quinazoline derivatives (BG1189, BG1190) | DMSO | Solutions in DMSO were stable for 216-552 hours at room temperature.[5] | [5] |

| Tryptophan-derived quinazolines | DMF | Used as a solvent for poorly soluble peptide-derived quinazolines. | [6] |

Note: This table is intended to provide a qualitative understanding. Direct extrapolation to 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is not recommended.

Experimental Protocol: Kinetic Solubility Determination in DMSO

A common high-throughput method for assessing solubility in early drug discovery is the kinetic solubility assay.[7][8] This method measures the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Materials and Equipment

-

Test Compound: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

-

Solvent: Anhydrous, high-purity DMSO

-

Aqueous Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-compatible)

-

Multichannel pipettes

-

Plate shaker/incubator

-

UV/Vis plate reader or LC-MS/MS system

-

Solubility filter plates (optional, for separation of precipitate)

Procedure

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[9] Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.

-

Plate Setup: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations (e.g., ranging from 5 µM to 200 µM). The final DMSO concentration should be kept low, typically ≤2%, to minimize its effect on solubility.[7][8]

-

Equilibration: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 to 24 hours) with constant shaking.[8] This allows the system to reach a state of pseudo-equilibrium.

-

Precipitate Separation (Optional but Recommended): If a precipitate has formed, separate the solid from the supernatant by centrifugation of the plate followed by careful removal of the supernatant, or by using a 96-well filter plate.

-

Quantification: Determine the concentration of the compound remaining in the solution (the filtrate or supernatant). This is typically done using a UV/Vis plate reader by measuring absorbance at the compound's λmax and comparing it to a standard curve.[9] Alternatively, for higher accuracy and sensitivity, LC-MS/MS analysis can be employed.[10]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed or as the measured concentration in the saturated solution.

Workflow Diagram

Biological Context: Quinazolines as Kinase Inhibitors

Quinazoline derivatives are frequently investigated as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] These receptors are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2][13] Dysregulation of these pathways is a hallmark of many cancers.[1] Small molecule inhibitors, such as those with a quinazoline core, can bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the initiation of downstream signaling cascades.[14]

EGFR Signaling Pathway and Quinazoline Inhibition

The diagram below illustrates a simplified EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[15]

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. brieflands.com [brieflands.com]

- 3. cibtech.org [cibtech.org]

- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry. This document includes its molecular formula and weight, a summary of its characteristics, and relevant experimental protocols.

Core Compound Data

The fundamental properties of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline are summarized below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₄H₇BrClFN₂ | [1][2] |

| Molecular Weight | 337.574 g/mol | [1] |

| CAS Number | 760947-12-4 | [2] |

| Appearance | Solid | [1] |

| Purity | ≥98.0% | [1] |

| Synonyms | Quinazoline, 6-bromo-4-chloro-2-(2-fluorophenyl)- | [1][2] |

Chemical and Physical Properties

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a synthetic organic compound belonging to the quinazoline class.[2] Quinazolines are characterized by a bicyclic structure where a benzene ring is fused to a pyrimidine ring.[2] The presence of bromine, chlorine, and a fluorophenyl group influences its reactivity and biological activity.[2] Specifically, the fluorophenyl group can enhance its lipophilicity, potentially contributing to its pharmacological properties.[2] Quinazoline derivatives are actively studied for their therapeutic potential, particularly in oncology and neurology, due to their ability to inhibit specific kinases and other molecular targets.[2]

Experimental Protocols

The synthesis of quinazoline derivatives often involves multi-step chemical reactions. While specific protocols for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline are not extensively detailed in the provided search results, a general understanding of the synthesis of similar compounds can be inferred.

A common synthetic route for 6-bromo-4-chloro-quinazolines involves the following key steps:

-

Synthesis of the Quinazolinone Core: This typically starts from a substituted anthranilic acid which undergoes cyclization to form the quinazolinone ring system. For instance, 5-bromoanthranilic acid can be a starting material.[3]

-

Chlorination: The hydroxyl group at the 4-position of the quinazolinone is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

-

Introduction of the Phenyl Group: The 2-(2-fluorophenyl) group can be introduced at various stages, often involving a condensation reaction with 2-fluorobenzaldehyde or a related derivative.

A potential synthetic workflow for a related compound, 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline, is described as follows:

-

Condensation: 5-bromo-2-aminobenzamide is condensed with 4-chlorobenzaldehyde to form 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one.[4]

-

Chlorination: The resulting quinazolinone is treated with a chlorinating agent to yield 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline.[4]

-

Amination (for further derivatization): The chloro group at the 4-position can be subsequently displaced by various anilines to create a library of 4-anilinoquinazoline analogs.[4]

This general approach highlights the modular nature of quinazoline synthesis, allowing for the introduction of various substituents to explore structure-activity relationships.

Potential Signaling Pathway Involvement

Quinazoline derivatives are well-known for their interaction with protein kinases, particularly within the context of cancer therapy.[5][6] A primary target for many quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][6] Inhibition of EGFR signaling can disrupt downstream pathways that control cell proliferation, survival, and migration.

Below is a diagram illustrating the general mechanism of EGFR signaling and its inhibition by a quinazoline derivative.

References

- 1. 6-Bromo-4-Chloro-2-(2-Fluoro-Phenyl)-Quinazoline CAS 760947-12-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]

- 3. mediresonline.org [mediresonline.org]

- 4. benchchem.com [benchchem.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

Disclaimer: Despite extensive searches, specific experimental ¹H and ¹³C NMR data for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (CAS 760947-12-4) is not publicly available. The following guide has been constructed based on established principles of NMR spectroscopy and spectral data for structurally related quinazoline and fluorophenyl compounds. The presented data tables and interpretations are therefore predictive and intended to serve as a detailed illustrative example for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. It includes predicted quantitative data, a detailed experimental protocol for acquiring such spectra, and a structural diagram to illustrate the connectivity and chemical environment of the atoms.

Data Presentation

The predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra are summarized in the tables below. These values are estimated based on the analysis of similar structures and are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (in CDCl₃, 500 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 8.25 | d | 2.3 | 1H |

| H-7 | 8.05 | dd | 8.9, 2.3 | 1H |

| H-8 | 7.85 | d | 8.9 | 1H |

| H-3' | 7.60 - 7.50 | m | - | 1H |

| H-4' | 7.50 - 7.40 | m | - | 1H |

| H-5' | 7.30 - 7.20 | m | - | 1H |

| H-6' | 8.35 | td | 7.5, 1.8 | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (in CDCl₃, 125 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 158.5 (d, J=4.5 Hz) |

| C-4 | 152.0 |

| C-4a | 122.5 |

| C-5 | 130.0 |

| C-6 | 120.5 |

| C-7 | 138.0 |

| C-8 | 129.5 |

| C-8a | 150.0 |

| C-1' | 125.0 (d, J=12.0 Hz) |

| C-2' | 161.0 (d, J=250.0 Hz) |

| C-3' | 116.5 (d, J=21.0 Hz) |

| C-4' | 133.0 (d, J=8.5 Hz) |

| C-5' | 124.5 (d, J=3.5 Hz) |

| C-6' | 131.5 |

Experimental Protocols

The following is a standard methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for quinazoline derivatives.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar compounds. Ensure the sample is fully soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

Mandatory Visualization

The following diagram illustrates the chemical structure of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline with atom numbering used for NMR assignments.

Caption: Molecular structure of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline.

A Technical Guide to the Therapeutic Targets of Halogenated Quinazolines

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic addition of halogens (fluorine, chlorine, bromine, iodine) to this scaffold significantly modulates the physicochemical properties and biological activities of the resulting compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of the primary therapeutic targets of halogenated quinazolines, focusing on their applications in oncology and infectious diseases.

Primary Therapeutic Target Class: Protein Kinases

Halogenated quinazolines are most renowned for their potent inhibitory activity against protein kinases, enzymes that play a critical role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[1][2]

1.1. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The most prominent target for halogenated quinazolines is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[3][4] Overactivity of EGFR is a key driver in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC).[3] Halogenated quinazolines, such as the chloro-substituted Gefitinib and Erlotinib , function as ATP-competitive inhibitors.[4] They bind to the ATP-binding site within the kinase domain of EGFR, preventing autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5]

The presence and position of the halogen atom are critical for inhibitory potency. For instance, in one series of 4-anilinoquinazolines, a bromine substitution at the C3 position of the aniline ring resulted in the most potent EGFR inhibition compared to other halogens or hydrogen.[6]

Signaling Pathway Inhibition by a Halogenated Quinazoline

The diagram below illustrates the mechanism by which a halogenated quinazoline, such as Gefitinib, inhibits the EGFR signaling pathway.

1.2. Other Kinase Targets

Beyond EGFR, halogenated quinazolines have been developed to target other kinases involved in cancer:

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis. Halogenated quinazolines have been designed as potent VEGFR-2 inhibitors.[7][8]

-

HER2: Human Epidermal Growth Factor Receptor 2, another member of the ErbB family, is a target for drugs like the chloro-fluoro-substituted Lapatinib .[9]

-

Multi-Kinase Inhibitors: Some derivatives exhibit activity against a panel of kinases, including CDK2, VEGFR-2, and HER2, suggesting their potential as multi-targeted agents.[7][10]

-

Aurora Kinases: Compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have shown selective inhibitory activity against Aurora A kinase, a protein involved in mitotic progression.[11]

Other Therapeutic Targets

While kinase inhibition is the most studied mechanism, the versatility of the halogenated quinazoline scaffold allows for interaction with other biological targets.

2.1. DNA Topoisomerases (Antimicrobial Activity)

Fluoroquinolones, a related class of compounds, are well-known antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12][13] This mechanism disrupts bacterial DNA synthesis, leading to cell death.[13] The hybridization of fluoroquinolone cores with quinazolinone moieties has been explored to develop novel antibacterial agents, with some derivatives showing potent activity against Gram-positive bacteria, including MRSA.[14]

2.2. Tubulin Polymerization

Certain 2-styrylquinazolin-4(3H)-ones can exert their anticancer effects by inhibiting the polymerization of tubulin into microtubules.[15][16] This disruption of the cytoskeleton arrests the cell cycle, ultimately leading to apoptosis.[15]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative halogenated quinazolines against various therapeutic targets.

Table 1: EGFR Kinase Inhibition Data

| Compound Class/Name | Halogen(s) | Target | IC₅₀ (nM) | Cell Line | Assay Type |

|---|---|---|---|---|---|

| 4-Anilinoquinazoline | 3-Bromo | EGFR | 0.025 | - | Kinase Inhibition |

| 4-Anilinoquinazoline | 3-Chloro | EGFR | 0.31 | - | Kinase Inhibition |

| 4-Anilinoquinazoline | 3-Fluoro | EGFR | 3.8 | - | Kinase Inhibition |

| Gefitinib | Chloro, Fluoro | EGFR | 2.4 - 3.2 | HepG2 | Kinase Inhibition |

| Compound 21 | 6-Bromo | EGFR (T790M) | 10.2 | H1975 | Cell Proliferation |

| Compound 22 | 6-Bromo | EGFR (T790M) | 16.1 | H1975 | Cell Proliferation |

| 6-bromo-quinazoline | 4-Bromo-phenyl | EGFR (wt) | 46.1 | - | Kinase Inhibition |

Note: Data compiled from multiple sources for illustrative purposes.[1][6][17][18] Direct comparison requires standardized assay conditions.

Table 2: Multi-Target Inhibition Data

| Compound Scaffold | Halogen(s) | Target | IC₅₀ (µM) |

|---|---|---|---|

| Quinazoline-Isatin Hybrid (6c) | Chloro | VEGFR-2 | 0.076 |

| Quinazoline-Isatin Hybrid (6c) | Chloro | EGFR | 0.083 |

| Quinazoline-Isatin Hybrid (6c) | Chloro | HER2 | 0.138 |

| Quinazoline-Isatin Hybrid (6c) | Chloro | CDK2 | 0.183 |

| Biphenylaminoquinazoline | - | FGFR-1 | Sub-µM |

| Biphenylaminoquinazoline | - | PDGFRβ | Sub-µM |

Note: Data from references.[7][9][10]

Key Experimental Protocols

4.1. Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[19][20]

Workflow Diagram

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the halogenated quinazoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[17] Incubate for a specified period (e.g., 48 or 72 hours).[17]

-

MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19] Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][20]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][21] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[20] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[17]

4.2. Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This is a luminescent, cell-free assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity and thus indicates the inhibitory effect of a compound.[17]

Detailed Steps:

-

Compound Preparation: Create a serial dilution of the test compounds in DMSO, followed by a further dilution in the appropriate kinase reaction buffer.[17]

-

Kinase Reaction: In a 384-well or 96-well plate, add the test compound, the recombinant kinase enzyme (e.g., EGFR), and the specific substrate. Allow a pre-incubation period (e.g., 30-60 minutes) for the compound to bind to the enzyme.[17]

-

Initiation: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for 40-60 minutes.[17]

-

Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.[17]

-

Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.[17]

-

Data Acquisition: After a 10-minute incubation to stabilize the signal, measure the luminescence with a plate reader.[17]

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls (0% inhibition for DMSO, 100% inhibition for no-enzyme). Determine IC₅₀ values using non-linear regression.[17]

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT | TMP Universal Journal of Medical Research and Surgical Techniques [ujmrst.twistingmemoirs.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenylquinazoline Derivatives: A Comprehensive Review of their Potential in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents remains a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinazoline nucleus, and specifically its 2-phenyl substituted derivatives, has emerged as a privileged structure in the design of potent and selective anticancer therapeutics. This technical guide provides a comprehensive literature review of 2-phenylquinazoline derivatives in cancer research, focusing on their mechanisms of action, structure-activity relationships, and preclinical efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to 2-Phenylquinazolines in Oncology

The quinazoline scaffold is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. Its structural versatility and ability to interact with various biological targets have made it a focal point in drug discovery. In the context of cancer, numerous quinazoline-based drugs have received FDA approval, including gefitinib, erlotinib, and afatinib, which primarily target receptor tyrosine kinases.[1] The 2-phenylquinazoline core, in particular, has been the subject of extensive investigation, leading to the discovery of compounds with diverse anticancer mechanisms, most notably as tubulin polymerization inhibitors and inducers of apoptosis.

Mechanisms of Action

2-Phenylquinazoline derivatives exert their anticancer effects through several key molecular mechanisms. The two most predominantly reported and studied pathways are the inhibition of tubulin polymerization, leading to cell cycle arrest, and the induction of apoptosis through the intrinsic mitochondrial pathway.

Inhibition of Tubulin Polymerization and G2/M Cell Cycle Arrest

A significant number of 2-phenylquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and play a pivotal role in cell division, particularly in the formation of the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

These derivatives often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]

Induction of Apoptosis via the Intrinsic Pathway

Beyond their effects on the cell cycle, 2-phenylquinazoline derivatives are potent inducers of apoptosis, or programmed cell death. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Several studies have shown that 2-phenylquinazoline derivatives can modulate the expression of these proteins, leading to a decrease in the levels of anti-apoptotic members and an increase in the pro-apoptotic ones.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm.[5] Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3 and caspase-7, which cleave key cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[4][6][7]

Quantitative Data on Anticancer Activity

The anticancer potency of 2-phenylquinazoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative 2-phenylquinazoline derivatives from the literature.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Benzotriazole Substituted 2-Phenylquinazolines [8][9][10]

| Compound | MCF-7 (Breast) | HeLa (Cervical) | HT-29 (Colon) |

| ARV-2 | 3.16 | 5.31 | 10.6 |

Table 2: In Vitro Cytotoxicity (IC50, µM) of Phenyl-Substituted Quinazolines and Quinolines [3][11][12]

| Compound | HeLa (Cervical) | MDA-MB-231 (Breast) | A2780 (Ovarian) | K562 (Leukemia) |

| 12b | 0.82 | 0.70 | 1.20 | >10 |

| 12f | 1.51 | 1.10 | 0.79 | >10 |

| 12i | - | 0.52 | - | - |

| 13a | 0.50 | 0.58 | 0.90 | >10 |

Table 3: In Vivo Antitumor Efficacy of a Quinazoline Derivative (Compound 18) [8]

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Compound 18 | 25 mg/kg | Not explicitly stated, but significant reduction in tumor weight and volume observed. |

| 5-Fu (Control) | 10 mg/kg | - |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of 2-phenylquinazoline derivatives.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinazoline derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the 2-phenylquinazoline derivative for a specified time. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound. Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This allows for the qualitative and semi-quantitative analysis of protein expression levels.

Protocol:

-

Protein Extraction: Treat cells with the 2-phenylquinazoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vivo Xenograft Model

Principle: Xenograft models involve the transplantation of human cancer cells or tissues into immunocompromised mice. These models are crucial for evaluating the in vivo efficacy, toxicity, and pharmacokinetic properties of novel anticancer compounds.

Protocol:

-

Cell Culture and Preparation: Culture the desired human cancer cell line to a sufficient number. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 1-5 x 10^6 cells per injection).

-

Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Compound Administration: When the tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the 2-phenylquinazoline derivative and vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

-

Efficacy and Toxicity Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion and Future Perspectives

2-Phenylquinazoline derivatives represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to inhibit tubulin polymerization and induce apoptosis through the intrinsic pathway highlights their potential for the treatment of various malignancies. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogs. While in vitro studies have demonstrated significant cytotoxic effects, further in vivo investigations are crucial to fully elucidate their therapeutic potential, pharmacokinetic profiles, and safety. The continued exploration of this chemical scaffold holds great promise for the development of next-generation cancer therapies.

References

- 1. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Degradation Profile of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the inferred stability and degradation profile of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline. As of the latest literature review, specific experimental stability studies on this compound are not publicly available. The information presented herein is extrapolated from forced degradation studies on structurally related quinazoline derivatives and general chemical principles. The proposed degradation pathways and experimental protocols are intended to serve as a guide for future research.

Introduction